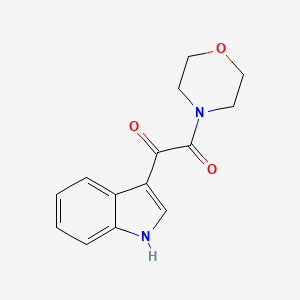
1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone” is a complex organic molecule that contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a morpholine group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a 2-oxoethanone group (a two-carbon chain with a ketone functional group) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The indole group is planar due to the conjugation of the double bonds. The morpholine ring is flexible and can adopt various conformations. The 2-oxoethanone group is polar and can participate in hydrogen bonding .Applications De Recherche Scientifique
Cytotoxicity in Hepatocarcinoma Cells
The compound has been used in the synthesis of novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles. These have been evaluated for their cytotoxicity in hepatocarcinoma cells . This suggests potential applications in cancer research, particularly in the development of treatments for liver cancer.
Anticancer Activities
Indole derivatives, including the compound , have shown potent anticancer activities against human colon cancer and lung cancer . This indicates that the compound could be used in the development of new anticancer drugs.
Antimycobacterial Activity
The compound has shown promising results in in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains . This suggests potential applications in the treatment of tuberculosis.
Inducing Non-Apoptotic Cell Death
Research has explored the potential of indole-based compounds, similar in structure to the compound , for inducing a unique form of non-apoptotic cell death termed methuosis. This process involves the accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture.
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . This suggests that the compound could have potential applications in the development of antiviral drugs.
Anti-Inflammatory and Analgesic Activities
Some indole derivatives have shown anti-inflammatory and analgesic activities . This indicates that the compound could be used in the development of new anti-inflammatory and analgesic drugs.
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . These changes can result from the compound’s interaction with its targets, leading to alterations in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13(14(18)16-5-7-19-8-6-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNYZFUEOJRQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

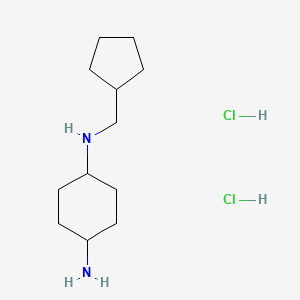

![2-(4-fluorophenoxy)-4-methoxy-N-({[(2-methoxybenzyl)oxy]imino}methyl)nicotinamide](/img/structure/B2635081.png)
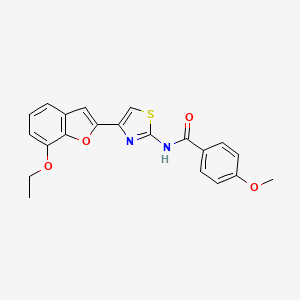

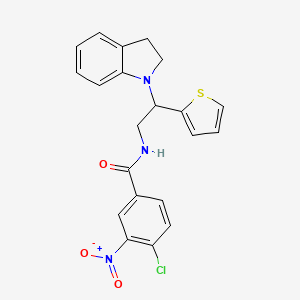
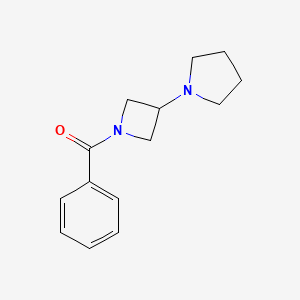
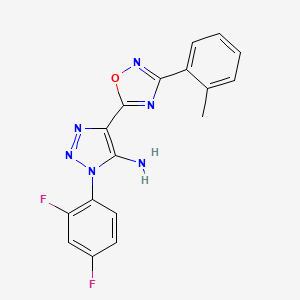
![N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2635093.png)
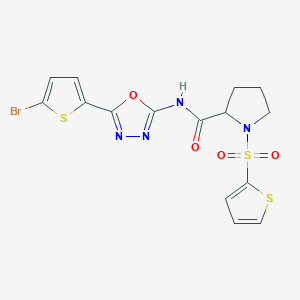
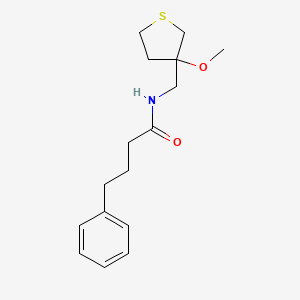
![Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2635097.png)
![[3-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2635098.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2635100.png)